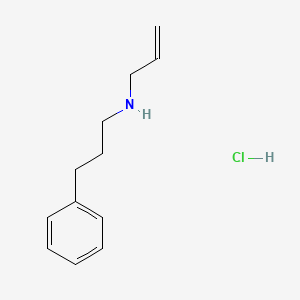![molecular formula C15H20ClNO B6344250 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240568-39-1](/img/structure/B6344250.png)
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound that is likely to be a derivative of Betti bases . Betti bases are a new class of organic compounds that have gained importance in medicinal chemistry owing to their interesting biological activity .
Synthesis Analysis
Betti bases can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . This reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .Molecular Structure Analysis
The molecular structure of “1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .Aplicaciones Científicas De Investigación
Antituberculosis Activity
- Research has shown that compounds related to 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride, such as 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, exhibit significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis and Molecular Docking Studies
- Mannich condensation reaction has been used to synthesize derivatives such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Spectroscopic and computational studies, along with molecular docking, indicate that these derivatives can effectively bind with anti-microbial agents like ciprofloxacin (Rajamani et al., 2019).
Nano Magnetite Catalysis
- Nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol. This approach offers clean methodologies, easy workup procedures, and high yields, highlighting the efficiency of nano magnetite in synthesizing such compounds (Mokhtary & Torabi, 2017).
Fluorescent Chemosensors
- A new Schiff base system featuring two naphthalene units, including 1-((E)-(2-((2-nitrobenzyl)(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)ethyl)amino)ethylimino)methyl)naphthalen-2-ol (H(2)L), has been synthesized. It demonstrates high selectivity and sensitivity in detecting Zn2+ ions over other metal ions. The compound's fluorescent changes have been utilized as an AND logic gate at the molecular level (Azadbakht & Keypour, 2012).
DFT Calculations and Antibacterial Activity
- DFT computations and antibacterial activity studies on new asymmetrical azines, such as 1-((E)-(((E)-furan-2-ylmethylene)-hydrazono)methyl)naphthalen-2-ol, have been conducted. These compounds show promise in inhibiting the growth of various bacterial species, indicating their potential use in antibacterial applications (Chiter et al., 2020).
Propiedades
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,11,16-17H,3,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDHLNDAPGUEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344199.png)
amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)